Cibacron Blue
Overview
Description
Cibacron Blue 3G-A, also known as Cibacron Blue, is an anionic anthraquinone dye . It is used in the textile industry and has shown tremendous protein binding capacity . It can readily be immobilized on a polymer containing a hydroxyl group .
Synthesis Analysis
Cibacron Blue 3GA dye consists of anthraquinone backbond linked to phenyl, triazine, and phenyl rings interconnected by C-N bonds and adorned by amine and sulfate functional moieties . It can be synthesized from commercially available bromaminic acid, an essential precursor to cibacron blue dye .Molecular Structure Analysis
The molecular weight of Cibacron Blue is 774.16 g/mol . Its empirical formula is C29H20ClN7O11S3 .Chemical Reactions Analysis
Cibacron Blue 3GA has been found to inhibit the R46 β-lactamase with a Ki value of 1.2 uM . It also interacts with (di)nucleotide-dependent enzymes and can be a standard tool for studying their active sites .Physical And Chemical Properties Analysis
Cibacron Blue 3G-A appears as a dark blue powder . It is soluble in water . It has an absorbance maximum at 602 nm (in water) .Scientific Research Applications
Inhibition of Otopetrin 1 (OTOP1)
- Scientific Field : Physiology
- Application Summary : Cibacron Blue 3G-A has been identified as a novel inhibitor of Otopetrin 1 (OTOP1), a proton channel . OTOP1 plays a role in detecting acidic stimuli in sour taste receptor cells and in the formation of otoconia in the inner ear .
- Methods of Application : The inhibition of OTOP1 by Cibacron Blue 3G-A was evaluated using whole-cell patch clamp recordings, measuring proton currents of heterologously-expressed mouse OTOP1 .
- Results : Cibacron Blue 3G-A inhibited OTOP1 currents in a concentration-dependent manner, with a 50% inhibitory concentration (IC50) of 5.0 μM and a Hill coefficient of 1.1 .
Affinity Chromatography
- Scientific Field : Biochemistry
- Application Summary : Cibacron Blue F3G-A and related dyes bind with considerable specificity and significant affinity to nucleotide-dependent enzymes . After fixation to an insoluble support, they are used as ligands in affinity chromatography .
- Methods of Application : The dye is immobilized using an insoluble porous support matrix such as agarose . The interaction of Cibacron Blue F3G-A with enzymes is regarded as specific because the enzyme-dye complexes can be dissociated by low concentrations of competing natural ligands .
- Results : This method has found wide application in the purification of enzymes .
Purification of Albumins and Interferons
- Scientific Field : Biochemistry
- Application Summary : Immobilized Cibacron Blue 3G is widely used in the purification of albumins and interferons . It also helps in removing albumins from protein fractions .
- Methods of Application : The dye is immobilized and used for the purification or removal of albumins and interferons from samples .
- Results : This method has been effective in purifying albumins and interferons .
Biomarker Harvesting Platforms
- Scientific Field : Biotechnology
- Application Summary : Cibacron Blue F3G-A has been used in the creation of microspheres containing iron oxide nanoparticles for biomarker harvesting . These platforms can provide important information about the physiological state of an organism .
- Methods of Application : Magnetic functionality was introduced to cross-linked acrylamide-based particles via the in situ coprecipitation of iron oxide nanoparticles within the hydrogel particle interior. Cibacron Blue F3G-A was then incorporated onto the magnetic hydrogel scaffold .
- Results : The dye-loaded magnetic particles sequestered a greater amount of lower molecular weight proteins from the test solution than was achieved using reference particles .
Ligands in Affinity Chromatography
- Scientific Field : Biochemistry
- Application Summary : Cibacron Blue F3G-A and related dyes are sulfonated compounds which bind with considerable specificity and significant affinity to nucleotide-dependent enzymes and to a series of other proteins . After fixation to appropriate insoluble supports, they find wide application as ligands in affinity chromatography .
- Methods of Application : The dye is fixed to appropriate insoluble supports and used as ligands in affinity chromatography .
- Results : This method has found wide application in the purification of enzymes .
Protein Harvesting
- Scientific Field : Biotechnology
- Application Summary : Cibacron Blue F3G-A has been used in the creation of microspheres containing iron oxide nanoparticles for protein harvesting . These particles sequestered a greater amount of lower molecular weight proteins from the test solution than was achieved using reference particles .
- Methods of Application : Magnetic functionality was introduced to cross-linked acrylamide-based particles via the in situ coprecipitation of iron oxide nanoparticles within the hydrogel particle interior. Cibacron Blue F3G-A was then incorporated onto the magnetic hydrogel scaffold .
- Results : In comparison to the magnetic hydrogel particles, magnetic hydrogel particles with incorporated Cibacron Blue F3G-A harvested 222% more lysozyme and 275.5% more aprotinin .
Safety And Hazards
Future Directions
Cibacron Blue 3G-A has been employed in the textile industry for many years . Due to its protein binding capacity, it has been used as a ligand in affinity chromatography for the purification of proteins and enzymes . It was also reported to apply for the purification of biopolymers . Future research may focus on exploring its potential in other applications.
properties
IUPAC Name |
1-amino-4-[4-[[4-chloro-6-(2-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20ClN7O11S3/c30-27-35-28(33-16-7-3-4-8-19(16)49(40,41)42)37-29(36-27)34-17-10-9-13(11-20(17)50(43,44)45)32-18-12-21(51(46,47)48)24(31)23-22(18)25(38)14-5-1-2-6-15(14)26(23)39/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCWQPZFAFZLBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20ClN7O11S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233085 | |
Record name | 2-Anthracenesulfonic acid, 1-amino-4-((4-((4-chloro-6-((2-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
774.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cibacron Blue | |
CAS RN |
84166-13-2 | |
Record name | Cibacron blue 3GA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084166132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cibacron Blue | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02633 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Anthracenesulfonic acid, 1-amino-4-((4-((4-chloro-6-((2-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[4-[[4-chloro-6-[(2-sulfophenyl)a mino]-1,3,5-triazin-2-yl]amino]-3-sulfophenyl]amino]-9,10-dihydro-9,10- dioxo- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.